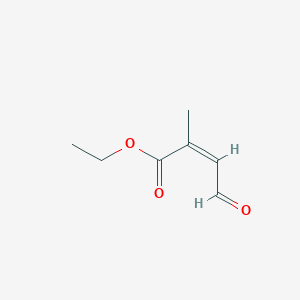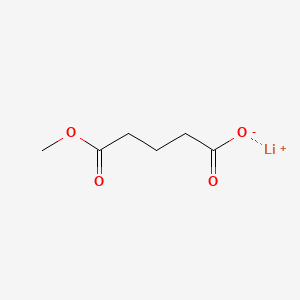
Lithium methyl glutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methyl glutarate is a chemical compound that belongs to the class of organolithium reagents. These compounds are characterized by the presence of a carbon-lithium bond, which imparts unique reactivity and properties. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Lithium methyl glutarate can be synthesized through the reaction of methyl glutarate with lithium reagents. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate methyl glutarate, followed by the addition of lithium chloride to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Lithium methyl glutarate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in substrates.
Deprotonation: It can deprotonate acidic protons in other molecules, acting as a strong base.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as carbonyl compounds (aldehydes, ketones).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol .
科学的研究の応用
Lithium methyl glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of polymers and other materials
作用機序
The mechanism of action of lithium methyl glutarate involves its ability to act as a nucleophile and a strong base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic sites in substrates .
類似化合物との比較
Similar Compounds
Similar compounds to lithium methyl glutarate include other organolithium reagents such as:
- Methyllithium
- Butyllithium
- Phenyllithium
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium reagents. Its ability to selectively react with certain substrates makes it valuable in specific synthetic applications .
特性
CAS番号 |
64601-12-3 |
|---|---|
分子式 |
C6H9LiO4 |
分子量 |
152.1 g/mol |
IUPAC名 |
lithium;5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H10O4.Li/c1-10-6(9)4-2-3-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChIキー |
YVACGVLJRJXAIV-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC(=O)CCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


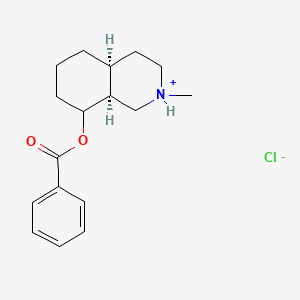
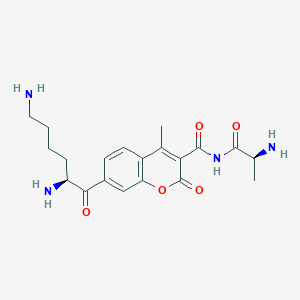
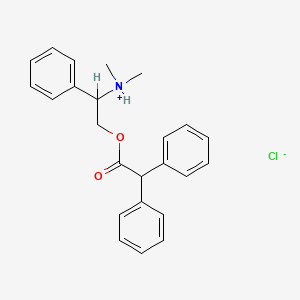
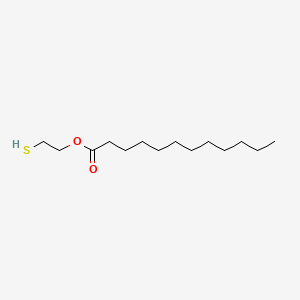
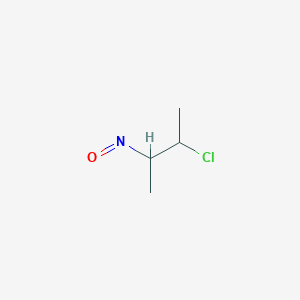
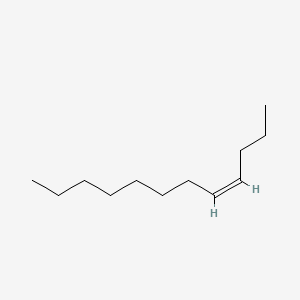
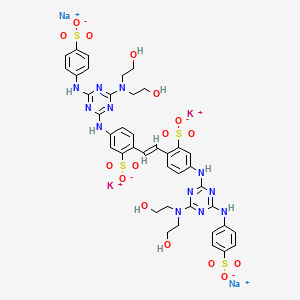
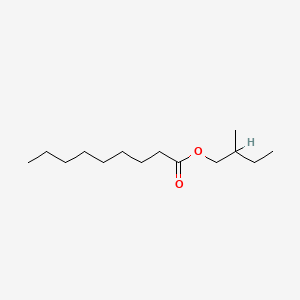
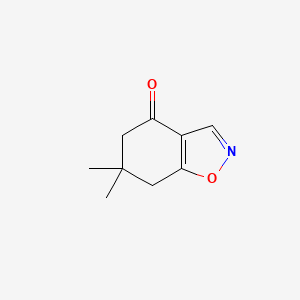
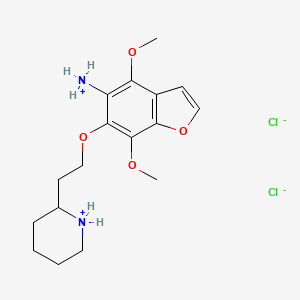
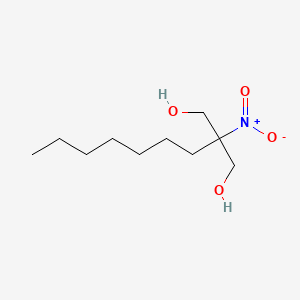
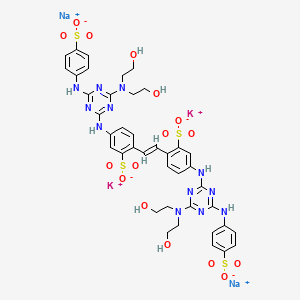
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
